

Technical Guide: Synthesis & Characterization of 6-Bromo-2-(chloromethyl)quinazoline

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Compound of Interest

Compound Name:	6-Bromo-2-(chloromethyl)quinazoline
CAS No.:	1936538-67-8
Cat. No.:	B3040368

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Executive Summary & Pharmacophore Utility

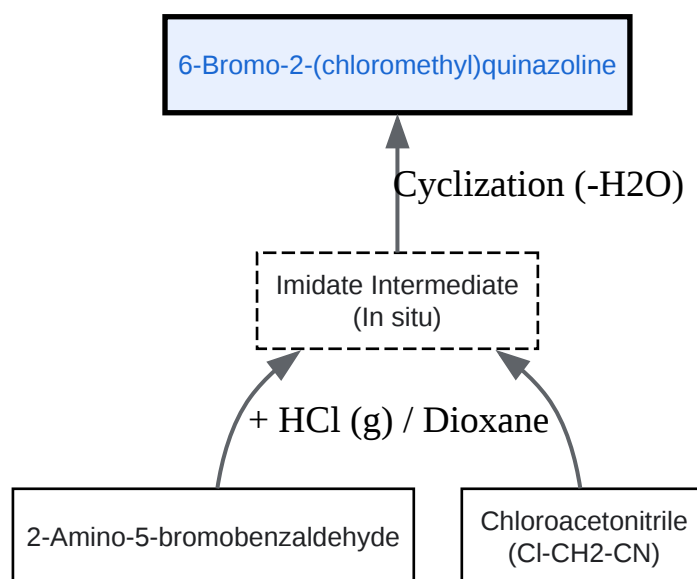
6-Bromo-2-(chloromethyl)quinazoline is a bifunctional heterocyclic building block.^[1] Its value lies in the orthogonal reactivity of its two electrophilic sites:

- The Chloromethyl Group (C2-CH₂Cl): A highly reactive alkylating handle susceptible to S_N2 displacement by amines, thiols, or alkoxides. This is the primary point for diversifying the scaffold (e.g., introducing solubilizing tails or specific binding motifs).
- The Aryl Bromide (C6-Br): A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.

This compound is distinct from 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one, a related intermediate often used when a hydrogen bond donor/acceptor motif is required at C4. This guide focuses on the fully aromatic system.

Retrosynthetic Analysis

To construct the fully aromatic quinazoline core while preserving the sensitive chloromethyl group, we avoid harsh oxidative conditions. The most robust disconnection involves the condensation of 2-amino-5-bromobenzaldehyde with a two-carbon nitrile synthon under acidic conditions (Pinner-type synthesis).



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Caption: Retrosynthetic disconnection relying on the condensation of an ortho-amino aldehyde with a nitrile.

Experimental Protocols

Method A: The Pinner Cyclization (Preferred Route)

This method is favored for generating the fully aromatic core directly without a separate oxidation step. It utilizes 2-amino-5-bromobenzaldehyde, which can be prepared from 2-amino-5-bromobenzyl alcohol via MnO₂ oxidation if not purchased commercially.

Reagents:

- 2-Amino-5-bromobenzaldehyde (1.0 equiv)[2]
- Chloroacetonitrile (1.2 equiv)
- 1,4-Dioxane (Anhydrous)

- HCl gas (dried) or 4M HCl in Dioxane

Protocol:

- Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet (if using HCl gas), and a thermometer. Maintain an inert atmosphere (N₂ or Ar).
- Dissolution: Charge the flask with 2-amino-5-bromobenzaldehyde (10 mmol) and anhydrous 1,4-dioxane (50 mL). Stir until fully dissolved.
- Activation: Cool the solution to 10°C. Add chloroacetonitrile (12 mmol) dropwise.
- Acidification:
 - Option 1 (Gas): Bubble dry HCl gas through the solution for 15–20 minutes until saturation is achieved.
 - Option 2 (Solution): Add 4M HCl in dioxane (15 mL) dropwise, maintaining temperature < 20°C.
- Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 16–24 hours. The formation of a precipitate (the hydrochloride salt of the product) is often observed.
- Workup:
 - Cool the reaction mixture to 0°C.
 - Neutralize carefully with saturated aqueous NaHCO₃ solution (pH ~8). Caution: CO₂ evolution.
 - Extract with Ethyl Acetate (3 x 50 mL).
 - Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purification: The crude residue is typically purified via flash column chromatography (Hexanes/EtOAc gradient). The chloromethyl group is sensitive; avoid prolonged exposure to silica gel.

Method B: The Quinazolinone Route (Alternative Scaffold)

Note: If your target is the 4-oxo derivative (6-bromo-2-(chloromethyl)quinazolin-4(3H)-one), use this route.

- Reactants: 2-Amino-5-bromobenzoic acid + Chloroacetyl chloride.
- Procedure: Reflux the amino acid with chloroacetyl chloride (neat or in toluene) to form the benzoxazinone intermediate. Treat with ammonia or ammonium acetate to ring-open and recyclize to the quinazolinone.

Characterization Data

The following data establishes the identity of **6-Bromo-2-(chloromethyl)quinazoline**.

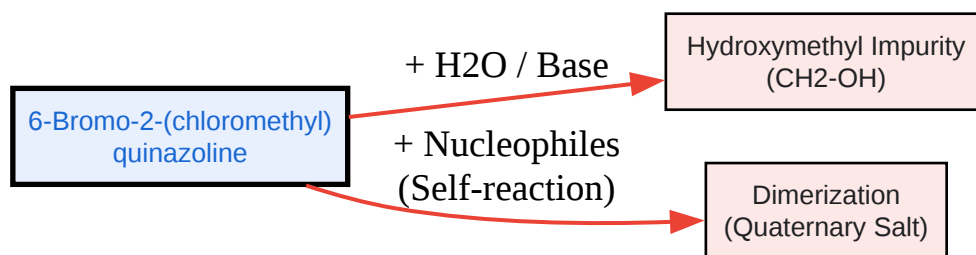
Technique	Parameter	Observed/Expected Value	Interpretation
¹ H NMR	Solvent	CDCl ₃ / DMSO-d ₆	
δ 9.45 ppm	Singlet (1H)	H-4 (Characteristic quinazoline proton)	
δ 8.10–8.20 ppm	Doublet (1H)	H-5 (Ortho to Br, deshielded)	
δ 7.90–8.00 ppm	Doublet of Doublets (1H)	H-7	
δ 7.80–7.85 ppm	Doublet (1H)	H-8	
δ 4.85 ppm	Singlet (2H)	CH ₂ -Cl (Diagnostic benzylic methylene)	
¹³ C NMR	δ (ppm)	~43–45 ppm	CH ₂ -Cl Carbon
δ (ppm)	~160, 150, 120–140	Aromatic/Heterocyclic carbons	
Mass Spec	m/z	256 / 258	[M+H] ⁺ (Shows 1:1 Br isotope pattern)
Appearance	Physical	Off-white to yellow solid	Crystalline solid

Critical Quality Attribute (CQA): The integration of the singlet at ~4.85 ppm (CH₂Cl) relative to the aromatic H-4 singlet (9.45 ppm) must be 2:1. A reduction in the CH₂ integral suggests hydrolysis to the hydroxymethyl impurity (CH₂OH).

Process Optimization & Troubleshooting

Mechanism of Impurity Formation

The primary instability arises from the C2-chloromethyl moiety. It is a potent electrophile.[1]



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Caption: Primary degradation pathways for 2-chloromethylquinazolines.

Troubleshooting Table

Issue	Root Cause	Corrective Action
Low Yield	Incomplete cyclization of the imidate intermediate.	Ensure the reaction is strictly anhydrous. Increase HCl concentration or reaction time.
Hydrolysis (CH ₂ OH)	Moisture during workup or wet solvents.	Use anhydrous solvents. Perform workup quickly at 0°C. Store product under Ar at -20°C.
Starting Material Remains	2-Amino-5-bromobenzaldehyde is deactivated.	The electron-withdrawing Br makes the amine less nucleophilic. Heat to 50°C if necessary, but monitor for degradation.

Safety & Handling

- Alkylating Agent: **6-Bromo-2-(chloromethyl)quinazoline** is a potent alkylating agent. It can alkylate DNA. Handle in a fume hood with double nitrile gloves.
- Lachrymator: Like many benzyl chloride derivatives, it may be lachrymatory.
- Storage: Store at -20°C under inert gas (Nitrogen/Argon) to prevent hydrolysis and discoloration.

References

- General Synthesis of 2-Substituted Quinazolines
 - Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)
 - Source: Molecules 2010, 15(12), 9473-9485.[3]
 - URL:[[Link](#)]
 - Note: Describes the quinazolinone analog synthesis, providing the foundational chemistry for the chloromethyl install
- Synthesis of 2-(Chloromethyl)quinazoline Analogs: Title: 2-(Chloromethyl)-4-methylquinazoline Synthesis & NMR Data. Source: ChemicalBook / BenchChem Technical Data. Note: Provides the protocol for the reaction of ortho-amino ketones with chloroacetonitrile, adaptable to the aldehyde.
- Precursor Preparation (2-Amino-5-bromobenzaldehyde)
 - Title: Preparation of 2-Amino-5-bromobenzaldehyde.[2][4]
 - Source: Organic Syntheses 2012, 89, 307-318.
 - URL:[[Link](#)]
 - Note: The definitive guide for synthesizing the required starting m
- Mechanistic Insight (Pinner Synthesis)
 - Title: Recent Advances in the Synthesis of Quinazolines.[5][6][7][8][9]
 - Source: Frontiers in Chemistry (2021).
 - URL:[[Link](#)]
 - Note: Reviews the cyclization mechanisms relevant to building the quinazoline core.

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